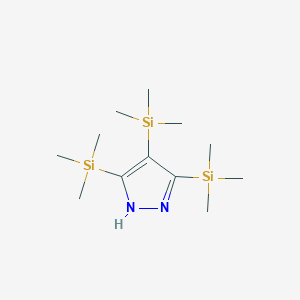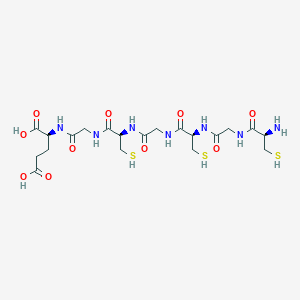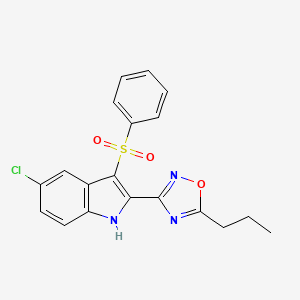
3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining benzenesulfonyl, chloro, and oxadiazole groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
- [3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Uniqueness
Compared to similar compounds, 3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
918142-16-2 |
|---|---|
Fórmula molecular |
C19H16ClN3O3S |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
3-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-5-propyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H16ClN3O3S/c1-2-6-16-22-19(23-26-16)17-18(14-11-12(20)9-10-15(14)21-17)27(24,25)13-7-4-3-5-8-13/h3-5,7-11,21H,2,6H2,1H3 |
Clave InChI |
XLUNXCSLIUSEQA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NO1)C2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


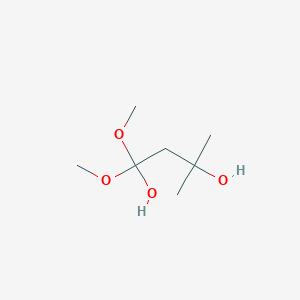
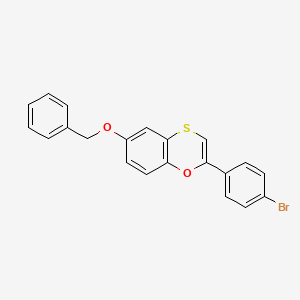

![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B15171323.png)
![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)
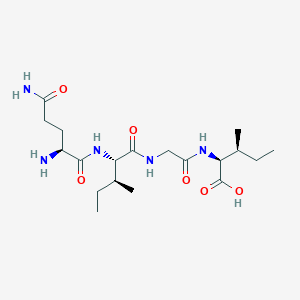
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)
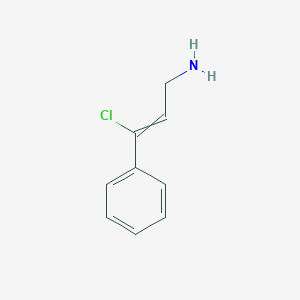
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B15171358.png)
![6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine](/img/structure/B15171364.png)
![N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B15171370.png)
